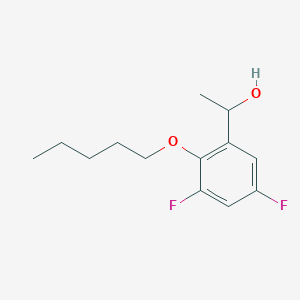

1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol

Description

1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol is a fluorinated aromatic alcohol featuring a phenyl ring substituted with two fluorine atoms at the 3- and 5-positions, a pentyloxy group (C₅H₁₁O) at the 2-position, and an ethanol moiety (-CH₂CH₂OH) attached to the 1-position of the ring. For instance, 1-(3,5-difluoro-2-hydroxyphenyl)ethanone (CAS 140675-42-9) shares the 3,5-difluoro-phenyl backbone but replaces the pentyloxy group with a hydroxyl (-OH) and the ethanol with a ketone (-COCH₃) . This suggests that the pentyloxy chain in the target compound may enhance lipophilicity compared to hydroxylated analogs, while the ethanol group introduces hydrogen-bonding capability absent in ketone derivatives.

Properties

IUPAC Name |

1-(3,5-difluoro-2-pentoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2O2/c1-3-4-5-6-17-13-11(9(2)16)7-10(14)8-12(13)15/h7-9,16H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARYLANPVPAZBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1F)F)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol typically involves the reaction of 3,5-difluoro-2-hydroxybenzaldehyde with pentyl bromide in the presence of a base such as potassium carbonate. This reaction forms 3,5-difluoro-2-(pentyloxy)benzaldehyde, which is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 3,5-Difluoro-2-(pentyloxy)benzaldehyde or 3,5-Difluoro-2-(pentyloxy)benzoic acid.

Reduction: 1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Hydroxyl vs. Alkoxy Groups

The substitution of hydroxyl (-OH) with alkoxy groups (-OR) significantly alters electronic and steric properties. For example:

- 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (CAS 140675-42-9): The hydroxyl group at the 2-position acts as a hydrogen-bond donor, increasing solubility in polar solvents. However, the ketone group reduces nucleophilicity compared to alcohols .

- The ethanol group retains hydrogen-bonding capacity, balancing hydrophilicity.

| Compound | 2-Position Substituent | Functional Group | Key Properties |

|---|---|---|---|

| 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone | -OH | Ketone | High polarity, H-bond donor |

| Target compound | -O-C₅H₁₁ | Ethanol | Lipophilic, moderate polarity |

Alkoxy Chain Length Variation

Compounds with varying alkoxy chain lengths exhibit distinct physicochemical behaviors:

- N-{(2S)-1-...-3-[4-(butoxy)phenyl]...}benzamide (, Entry 9): Shorter butoxy (C₄H₉O) chains reduce steric hindrance but offer lower lipophilicity.

- The pentyloxy group (C₅H₁₁O) in the target compound strikes a balance between solubility and membrane permeability .

Aromatic vs. Aliphatic Alkoxy Groups

The substitution of benzyloxy (aromatic) for pentyloxy (aliphatic) alters molecular conformation and packing:

- 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone (): The benzyloxy group introduces rigidity due to its aromatic ring, as evidenced by a dihedral angle of 70.43° between the two phenyl rings in its crystal structure. This steric constraint may limit rotational freedom compared to the flexible pentyloxy chain in the target compound .

| Compound | 2-Position Substituent | Conformational Flexibility | Crystal Packing Behavior |

|---|---|---|---|

| 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone | Benzyloxy (aromatic) | Low | Rigid, defined dihedral angles |

| Target compound | Pentyloxy (aliphatic) | High | Likely less ordered packing |

Functional Group Comparison: Ethanol vs. Ethanone

- 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (CAS 140675-42-9): The ketone group is electrophilic, making it susceptible to nucleophilic attack (e.g., in Schiff base formation).

- Target compound: The ethanol group enables participation in hydrogen bonding and oxidation reactions (e.g., to form the corresponding ketone). This functional group diversity may influence applications in drug design or catalysis .

Biological Activity

1-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a difluorophenyl group and an ethanol moiety, which may influence its interaction with biological targets. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially impacting its pharmacokinetics and bioavailability.

Research indicates that compounds similar to this compound can interact with various biological pathways:

- Inhibition of Enzymatic Activity : Some studies suggest that such compounds may inhibit specific enzymes involved in inflammatory pathways or cancer progression, such as cyclooxygenase enzymes (COX-1 and COX-2), which are crucial for prostaglandin synthesis .

- Antioxidant Activity : The structural characteristics may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells .

- Cell Signaling Modulation : The compound might modulate signaling pathways related to cell proliferation and apoptosis, impacting cancer cell growth and survival.

Biological Activity Data

A summary of the biological activity data for this compound is presented in the table below:

Case Study 1: Anti-Cancer Activity

In a study examining the anti-cancer potential of similar compounds, this compound was tested against various cancer cell lines. The results indicated significant cytotoxic effects on breast cancer (MCF-7) cells, with an IC50 value suggesting effective inhibition of cell proliferation. The mechanism was attributed to apoptosis induction through mitochondrial pathways .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the compound's role in modulating inflammatory responses. In vitro experiments demonstrated that treatment with this compound led to a decrease in pro-inflammatory cytokines (such as IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.